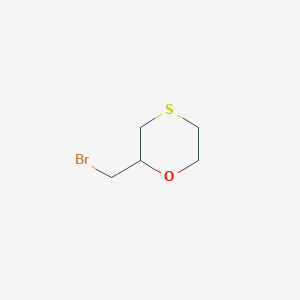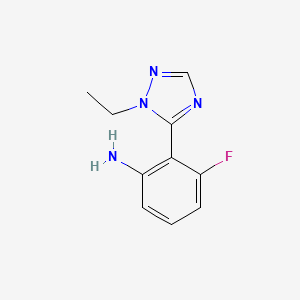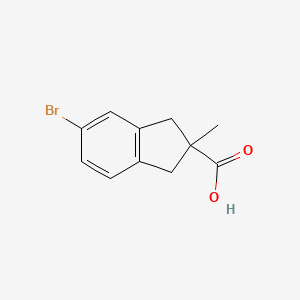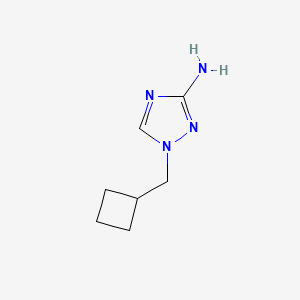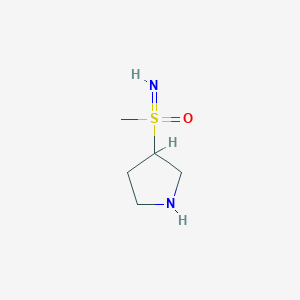
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is a compound that features a unique combination of functional groups, including an imino group, a methyl group, a pyrrolidinyl ring, and a lambda6-sulfanone moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method for preparing pyrrolidinyl rings is through the 1,3-dipolar cycloaddition of a nitrone with an olefin . This reaction is highly regio- and stereoselective, allowing for the efficient construction of the pyrrolidinyl ring.
Industrial Production Methods
Industrial production of Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the pyrrolidinyl ring can enhance binding affinity through hydrophobic interactions. The lambda6-sulfanone moiety can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in drug discovery.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups, used in the synthesis of bioactive molecules.
Uniqueness
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H12N2OS |
|---|---|
分子量 |
148.23 g/mol |
IUPAC 名称 |
imino-methyl-oxo-pyrrolidin-3-yl-λ6-sulfane |
InChI |
InChI=1S/C5H12N2OS/c1-9(6,8)5-2-3-7-4-5/h5-7H,2-4H2,1H3 |
InChI 键 |
GTLFRWSAPDSICK-UHFFFAOYSA-N |
规范 SMILES |
CS(=N)(=O)C1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
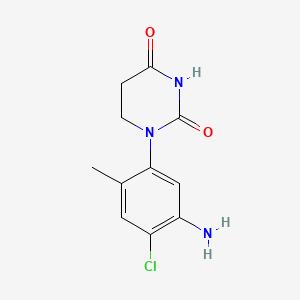

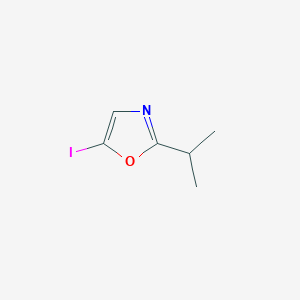
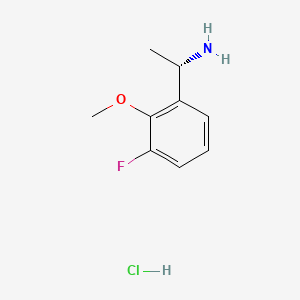
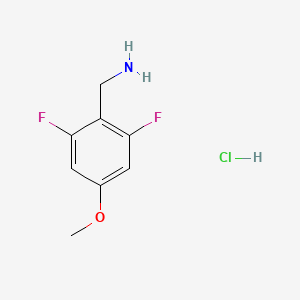
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)

